

Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B8359893

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Abstract

This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody **BAY 1135626** and a potent auristatin W derivative. The synthesis involves a multi-step process including partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC product. All quantitative data pertaining to the characterization of BAY 1129980 are summarized, and relevant experimental workflows are visually represented.

Introduction

BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, **BAY 1135626**, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Data Summary

The following table summarizes the key quantitative characteristics of the synthesized BAY 1129980 ADC.

Parameter	Value	Method of Analysis
Antibody Component	BAY 1135626 (anti-C4.4A hIgG1)	-
Linker-Payload	Auristatin W derivative	-
Linker Type	Non-cleavable alkyl hydrazide	-
Average Drug-to-Antibody Ratio (DAR)	~4	Reversed-Phase HPLC
Purity	High	Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Experimental Protocol: Synthesis of BAY 1129980

This protocol is based on the methodology described in the supplementary materials of the publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.

Materials:

- **BAY 1135626** (anti-C4.4A human IgG1 antibody)
- Auristatin W derivative with a non-cleavable alkyl hydrazide linker
- Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
- Quenching agent
- Purification system (e.g., Size Exclusion Chromatography)
- Analytical instrumentation (RP-HPLC, SEC-MALS)
- Reaction buffers and solvents

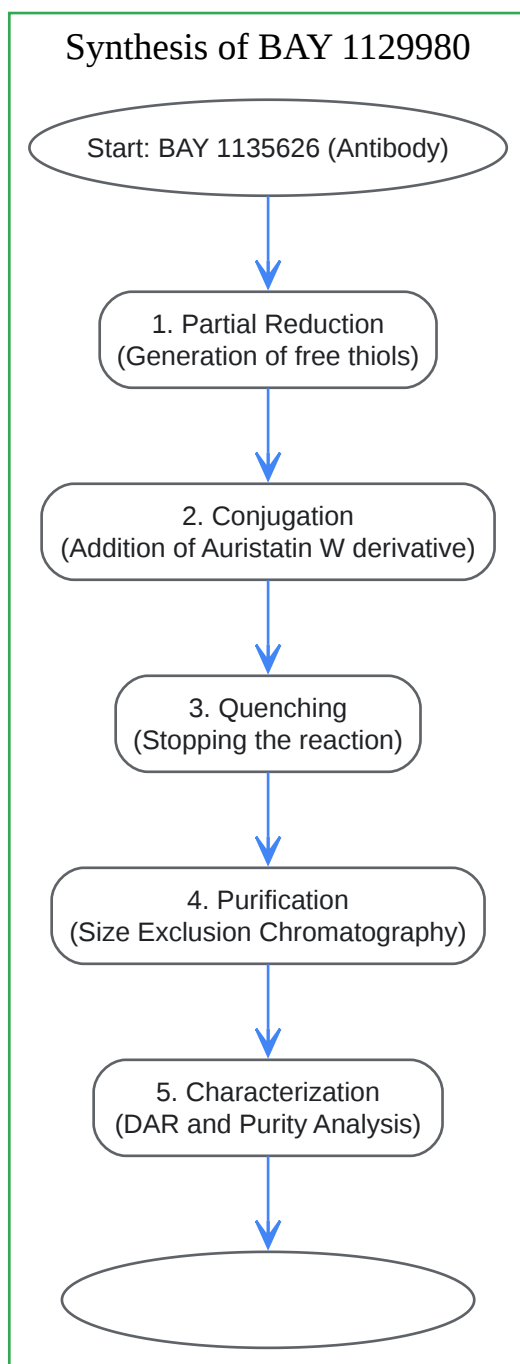
Procedure:

- Partial Reduction of **BAY 1135626**:
 - The interchain disulfide bonds of the **BAY 1135626** antibody are partially reduced to generate free thiol groups for conjugation.
 - The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP) in a suitable reaction buffer.
 - The reaction is allowed to proceed for a specific duration at a controlled temperature to achieve the desired degree of reduction, which will influence the final drug-to-antibody ratio.
- Conjugation Reaction:
 - The activated auristatin W derivative (linker-payload) is added to the solution containing the partially reduced **BAY 1135626**.
 - The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
 - The reaction is incubated for a set time under controlled conditions to ensure efficient conjugation.
- Quenching of the Reaction:
 - A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and to stop the conjugation process.
- Purification of BAY 1129980:
 - The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linker-payload, and other reaction components.
 - Size Exclusion Chromatography (SEC) is a commonly used method for this purification step, separating molecules based on their size.

- Characterization of BAY 1129980:
 - The purified BAY 1129980 is characterized to determine its key properties.
 - Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
 - Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Visualizations

Experimental Workflow for BAY 1129980 Synthesis

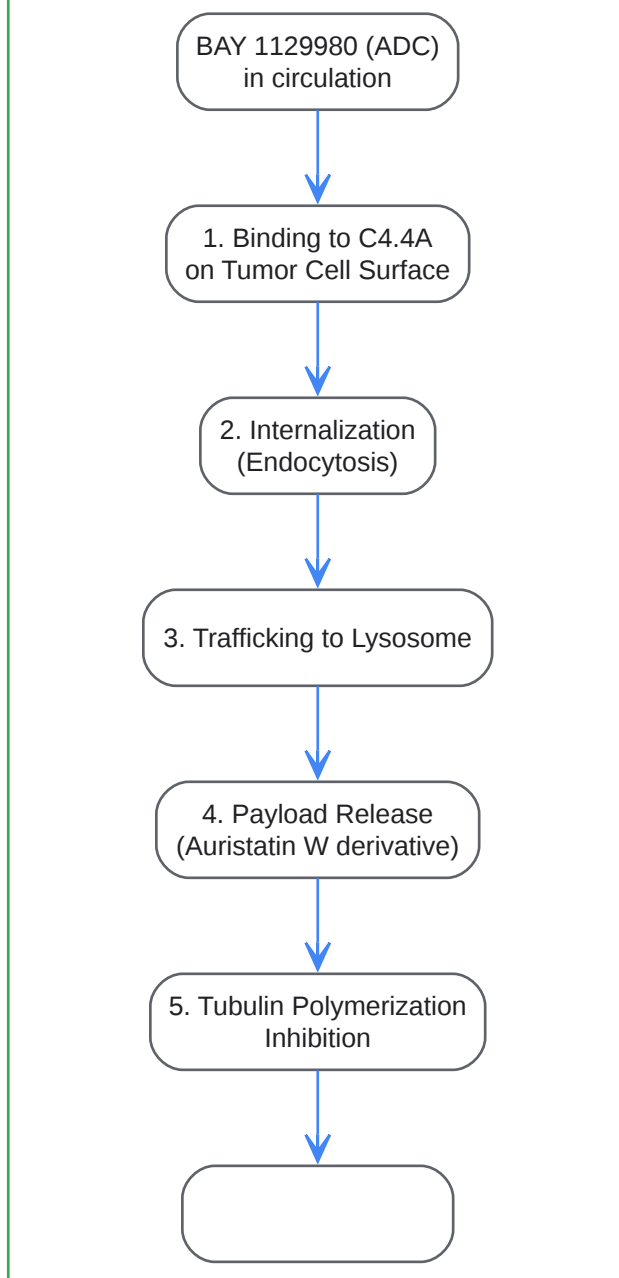


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Caption: Workflow for the synthesis and characterization of BAY 1129980.

Signaling Pathway and Mechanism of Action

Mechanism of Action of BAY 1129980



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Caption: Cellular mechanism of action of BAY 1129980.

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